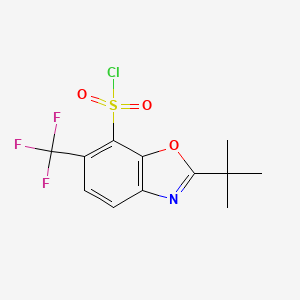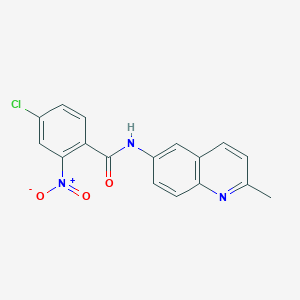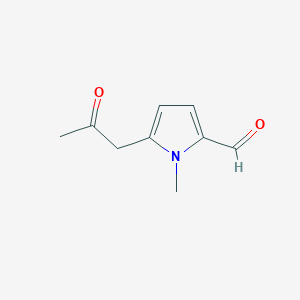
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by a methyl group at the first position, an oxopropyl group at the fifth position, and a carbaldehyde group at the second position of the pyrrole ring.
准备方法
The synthesis of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate oxopropylating agent under controlled conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity.
化学反应分析
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules, such as imines or hydrazones, by reacting with amines or hydrazines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism by which 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. It may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The specific pathways involved depend on the biological context and the nature of the interactions.
相似化合物的比较
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-5-(2-oxopropyl)-2-pyrrolidinone: This compound has a similar structure but with a pyrrolidinone ring instead of a pyrrole ring.
1-Methyl-5-(2-oxopropyl)-3-pyrrolidinone: Another similar compound with the oxopropyl group at a different position.
1-Methyl-5-(2-oxopropyl)-4-pyrrolidinone: Similar structure with the oxopropyl group at the fourth position.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
1-methyl-5-(2-oxopropyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7(12)5-8-3-4-9(6-11)10(8)2/h3-4,6H,5H2,1-2H3 |
InChI 键 |
VSDJAQILRPHTEB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC=C(N1C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
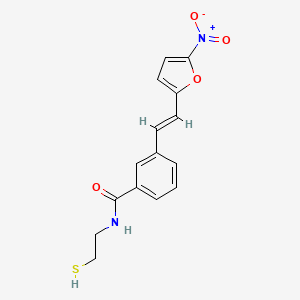
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
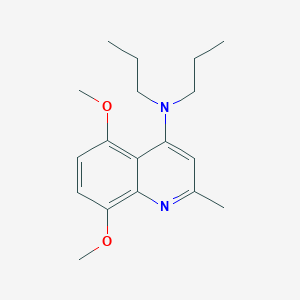
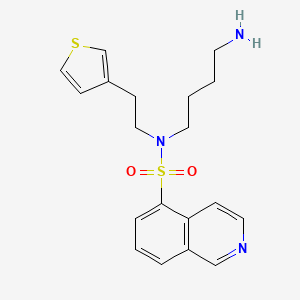

![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
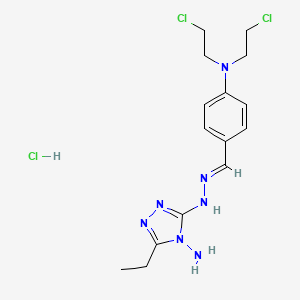
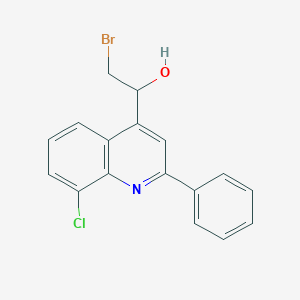
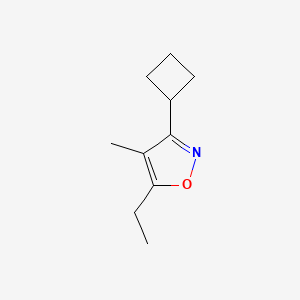
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
